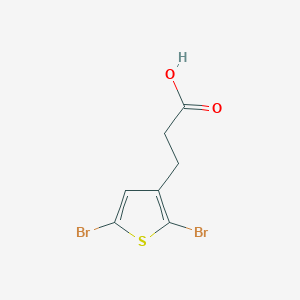

3-(2,5-Dibromothiophen-3-yl)propanoic acid

Description

BenchChem offers high-quality 3-(2,5-Dibromothiophen-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-Dibromothiophen-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,5-dibromothiophen-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2S/c8-5-3-4(7(9)12-5)1-2-6(10)11/h3H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBVJBLOBCBRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CCC(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356008 | |

| Record name | 3-(2,5-Dibromothiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13191-40-7 | |

| Record name | 3-(2,5-Dibromothiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2,5-Dibromothiophen-3-yl)propanoic acid chemical structure and properties

Executive Summary

3-(2,5-Dibromothiophen-3-yl)propanoic acid is a high-value heterocyclic building block characterized by a thiophene core functionalized with two bromine atoms at the

This guide details the structural properties, validated synthetic protocols, and strategic applications of this molecule, serving as a reference for researchers optimizing lead compounds or functional materials.

Structural Analysis & Physicochemical Profile

The molecule consists of an electron-rich thiophene ring. The introduction of bromine atoms at C2 and C5 significantly alters the electronic landscape, reducing the electron density of the ring compared to the parent thiophene, thereby stabilizing it against oxidation while activating it for metal-catalyzed insertion.

Chemical Identity[1][2]

| Parameter | Detail |

| IUPAC Name | 3-(2,5-dibromothiophen-3-yl)propanoic acid |

| Molecular Formula | |

| Molecular Weight | 313.99 g/mol |

| Core Scaffold | Thiophene |

| Key Functionalities | Aryl Bromide (x2), Carboxylic Acid |

Physicochemical Properties (Predicted & Experimental)

Note: Values derived from structure-activity relationship (SAR) databases for thiophene-3-propanoic acid derivatives.

| Property | Value / Range | Significance |

| LogP (Predicted) | 3.2 – 3.6 | Moderate lipophilicity; suitable for membrane permeability in drug design. |

| pKa (Acid) | ~4.5 – 4.8 | Typical of aliphatic carboxylic acids; exists as carboxylate anion at physiological pH. |

| H-Bond Donors | 1 (COOH) | Critical for receptor binding or amide coupling. |

| H-Bond Acceptors | 3 (COOH, Thiophene S) | Sulfur atom acts as a weak acceptor. |

| Melting Point | 95 – 110 °C (Typical) | Solid at room temperature; facilitates handling and purification. |

Synthetic Pathways & Process Chemistry

The synthesis of 3-(2,5-dibromothiophen-3-yl)propanoic acid relies on the regioselective electrophilic aromatic substitution (

Validated Synthetic Protocol

Reaction Overview:

The reaction utilizes N-Bromosuccinimide (NBS) as a controlled source of electrophilic bromine (

Reagents:

-

Substrate: 3-Thiophenepropanoic acid (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (2.2 eq)

-

Solvent: DMF (Dimethylformamide) or 1:1

/Acetic Acid -

Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-thiophenepropanoic acid in DMF (0.5 M concentration) in a round-bottom flask shielded from light (to prevent radical side reactions).

-

Addition: Cool the solution to 0 °C. Add NBS (2.2 equivalents) portion-wise over 30 minutes. The slow addition is critical to ensure regioselectivity.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane) or HPLC. The starting material (

) should disappear, replaced by the less polar dibromo product ( -

Quenching: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

-

Workup: If solid forms, filter and wash with water.[1][2] If oil forms, extract with Ethyl Acetate (3x).[2] Wash organic layer with 5%

(to remove residual bromine) and brine. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

, Hexane:EtOAc gradient).

Mechanistic Insight (Causality)

The thiophene ring undergoes bromination at C2 and C5 because these

Synthesis Workflow Diagram

Caption: Step-by-step synthetic workflow for the regioselective bromination of the thiophene scaffold.

Reactivity & Functionalization Strategies

The utility of this molecule lies in its orthogonal reactivity . It possesses three distinct reactive sites:

-

C5-Bromine: Sterically accessible; most reactive in Pd-catalyzed coupling.

-

C2-Bromine: Sterically hindered by the C3-propanoic chain; less reactive.

-

Carboxylic Acid: Available for esterification, amidation, or reduction.

Selective Cross-Coupling (The "Switchboard" Approach)

Researchers can exploit the steric difference between C2 and C5 to perform sequential couplings.

-

Experiment: Reaction with 1.0 eq of Aryl Boronic Acid (

) using -

Outcome: Preferential coupling occurs at the C5 position first.[3][4] This allows the synthesis of non-symmetrical 2,5-diarylthiophenes.[4]

Divergent Reactivity Map

Caption: Divergent synthetic pathways available from the core scaffold, illustrating its versatility.

Applications in Drug Discovery & Materials[5]

Medicinal Chemistry (Bioisosteres)

Thiophene analogs are classic bioisosteres for phenyl groups. The 3-propanoic acid chain mimics the structure of NSAIDs (e.g., Ibuprofen, Fenoprofen analogs).

-

Application: Researchers use the dibromo-scaffold to rapidly generate libraries of 2,5-substituted derivatives to probe Structure-Activity Relationships (SAR) in anti-inflammatory or kinase inhibitor programs.

-

Advantage: The sulfur atom introduces a different metabolic profile and bond angle (148° vs 120° in benzene) compared to phenyl rings, often improving potency or selectivity.

Conducting Polymers

In materials science, this molecule is a precursor for poly(3-thiophene propanoic acid) derivatives.

-

Function: The carboxylic acid side chain renders the resulting conductive polymer soluble in water or polar solvents, a critical requirement for biosensors and organic electronics.

-

Protocol: The dibromo monomer is polymerized via Grignard Metathesis (GRIM) or oxidative polymerization (

).

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2–8 °C under inert atmosphere (

or Ar). Light sensitive (bromine bonds can undergo photolysis). -

Disposal: Halogenated organic waste stream.

References

-

PubChem. 2,5-dibromothiophene-3-carboxylic acid (Analogous Chemistry). National Library of Medicine. Available at: [Link]

-

Mishra, R., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity and characterization. Chemistry Central Journal.[3] Available at: [Link]

- Campaigne, E. & LeSuer, W.M.3-Thenoic Acid and related derivatives. Journal of the American Chemical Society.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN106431898A - Synthesis and use of phenylpropionic acid derivatives - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-(2,5-Dibromothiophen-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive safety and handling guide for 3-(2,5-Dibromothiophen-3-yl)propanoic acid (CAS Number: 119363-11-4). In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guide synthesizes critical safety information from structurally analogous compounds, including brominated thiophenes and propanoic acid derivatives. The objective is to provide researchers and drug development professionals with a robust framework for risk assessment and the implementation of safe laboratory practices. This guide covers hazard identification, handling protocols, emergency procedures, and disposal, grounded in established chemical safety principles.

Chemical Identification and Physicochemical Properties

Table 1: Chemical Identification

| Identifier | Value |

| Compound Name | 3-(2,5-Dibromothiophen-3-yl)propanoic acid |

| CAS Number | 119363-11-4 |

| Molecular Formula | C₇H₆Br₂O₂S |

| Molecular Weight | 313.99 g/mol |

| Chemical Structure |

Table 2: Estimated Physicochemical Properties Note: These properties are estimated based on the parent compound, 3-(Thiophen-3-yl)propanoic acid, and related brominated compounds. Actual values may vary.

| Property | Estimated Value/Information | Source/Basis |

| Physical Form | Likely a solid at room temperature. | Based on similar brominated thiophene carboxylic acids. |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Solubility | Likely soluble in organic solvents. | General property of similar organic compounds. |

| Stability | Stable under normal conditions. May be light-sensitive. | Based on related thiophene compounds.[1] |

Hazard Identification and GHS Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for structurally similar compounds, 3-(2,5-Dibromothiophen-3-yl)propanoic acid should be treated as a hazardous substance. The primary hazards are associated with its acidic nature and the presence of bromine atoms on the thiophene ring.

Anticipated GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]

Signal Word: Warning

Pictograms:

| Pictogram | Hazard |

| Health Hazard | |

| Exclamation Mark |

Hazard Statements:

-

H302: Harmful if swallowed.[2]

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Engineering Controls and Personal Protective Equipment (PPE)

All work with 3-(2,5-Dibromothiophen-3-yl)propanoic acid must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Proper personal protective equipment is mandatory.

Table 3: Required Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.[5] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn and buttoned.[5] | Prevents skin contact which can cause irritation.[1][3] |

| Respiratory Protection | Not typically required when working in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against inhalation of dust or vapors which can cause respiratory irritation.[2][3] |

Handling Workflow

The following workflow outlines the standard procedure for handling this compound safely.

Caption: Standard workflow for handling 3-(2,5-Dibromothiophen-3-yl)propanoic acid.

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

-

Location: Store in a cool, dry, and well-ventilated area.[3]

-

Container: Keep the container tightly closed.[3]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[3] As an organic acid, it should be stored separately from bases.[5]

-

Light Sensitivity: Given that many thiophene derivatives are light-sensitive, storage in a dark place or an amber vial is recommended.[1]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

-

In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3]

-

In case of inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if symptoms occur.[3]

-

In case of ingestion: Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Get medical attention.[6]

Accidental Release Measures

For minor spills, trained personnel can follow the procedure below. For major spills, evacuate the area and contact emergency services.[7][8]

Caption: Workflow for responding to a minor chemical spill.

Stability and Reactivity

Understanding the chemical stability and reactivity of 3-(2,5-Dibromothiophen-3-yl)propanoic acid is crucial for safe handling and storage.

-

Reactivity: No specific data is available. However, as a carboxylic acid, it will react with bases.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[4]

-

Conditions to Avoid: Incompatible products, excess heat, and exposure to light.[1]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[3]

-

Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide, carbon dioxide, hydrogen bromide gas, and sulfur oxides.[1]

Toxicological Information

No specific toxicological studies have been performed on 3-(2,5-Dibromothiophen-3-yl)propanoic acid. The information below is inferred from related compounds.

-

Acute Toxicity: Likely harmful if swallowed.[2]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[1][3]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][3]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory system irritation.[2][3]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: Not likely to be an aspiration hazard.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4]

-

Waste Disposal Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Contaminated Packaging: Dispose of as unused product.

It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods in compliance with applicable regulations.

Conclusion

While a specific Safety Data Sheet for 3-(2,5-Dibromothiophen-3-yl)propanoic acid is not currently available, a thorough risk assessment can be conducted by examining the hazards associated with its structural analogs. By adhering to the comprehensive guidelines outlined in this document, researchers, scientists, and drug development professionals can handle this compound in a safe and responsible manner, minimizing risks to themselves and the environment.

References

- Organic Acid Standard Operating Procedure. (n.d.).

- Standard Operating Procedure for a Chemical Spill. (2009, September 17).

- Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York.

- Chemical Emergency Procedures. (n.d.). CUNY Queens College.

- AAC Chemical Spill SOP AODA. (2019, May). University of Guelph.

- 3-(Thiophen-3-yl)propanoic acid. (n.d.). PubChem. Retrieved February 20, 2026.

- Safety Data Sheet for 3,5-Dibromothiophene-2-carboxylic acid. (2025, December 20). Fisher Scientific.

- Material Safety Data Sheet for 2,4-Dibromothiophene. (2010, November 11). Spectrum Chemical.

- Safety Data Sheet for 2,5-Dibromothiophene. (2025, December 21). Thermo Fisher Scientific.

- Safety Data Sheet for 2,3-dibromo-1,3-diphenyl-1-propanone. (2025, December 19). Fisher Scientific.

- Safety Data Sheet. (2025, June 25). MilliporeSigma.

- Safety Data Sheet for (S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid. (2024, December 19). CymitQuimica.

- Method for Controlling Bromination of Thiophene Derivatives. (2011).

- Wang, J., et al. (2021).

- A method of controlling the bromination of thiophene derivatives. (n.d.).

- Dimerization reactions with oxidized brominated thiophenes. (n.d.). New Journal of Chemistry. RSC Publishing.

- Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. (2025, November 1).

- 2,3-Dibromo-3-phenylpropionic acid. (n.d.). PubChem. Retrieved February 20, 2026.

- 2,5-Dibromothiophene-3-carboxylic acid. (n.d.). Sigma-Aldrich. Retrieved February 20, 2026.

- 3-(5-bromothiophen-3-yl)propanoic acid. (n.d.). PubChemLite. Retrieved February 20, 2026.

- Propanoic acid, 2,3-dibromo-. (n.d.). NIST WebBook. Retrieved February 20, 2026.

Sources

- 1. fishersci.com [fishersci.com]

- 2. 3-(Thiophen-3-yl)propanoic acid | C7H8O2S | CID 268918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. coral.washington.edu [coral.washington.edu]

- 6. fishersci.com [fishersci.com]

- 7. egr.msu.edu [egr.msu.edu]

- 8. ut.edu [ut.edu]

Solubility of 3-(2,5-Dibromothiophen-3-yl)propanoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(2,5-Dibromothiophen-3-yl)propanoic Acid in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 3-(2,5-Dibromothiophen-3-yl)propanoic acid, a compound of interest in synthetic chemistry and materials science. The document is structured to provide researchers, scientists, and professionals in drug development with a foundational understanding of its solubility profile, predictive insights based on its molecular structure, and robust methodologies for empirical determination.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of its developability and application. It dictates the choice of solvents for synthesis, purification, and formulation, and it profoundly influences bioavailability in drug development. 3-(2,5-Dibromothiophen-3-yl)propanoic acid, with its unique combination of a halogenated aromatic ring and a carboxylic acid moiety, presents a distinct solubility profile that warrants a detailed investigation. This guide will deconstruct the factors governing its solubility and provide a framework for its practical assessment.

Molecular Structure and Predicted Solubility Behavior

A predictive understanding of solubility begins with a thorough analysis of the molecule's structure. 3-(2,5-Dibromothiophen-3-yl)propanoic acid possesses several key features that dictate its interaction with various solvents:

-

The Dibromothiophene Ring: This portion of the molecule is relatively large, nonpolar, and electron-rich. The two bromine atoms add to its molecular weight and polarizability, contributing to van der Waals interactions. This aromatic system will favor interactions with other aromatic or nonpolar solvents.

-

The Propanoic Acid Side Chain: The carboxylic acid group is the primary source of polarity in the molecule. It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). This functional group is key to its solubility in polar and protic solvents.

The interplay between the nonpolar dibromothiophene core and the polar carboxylic acid side chain suggests that the molecule will exhibit moderate to good solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Conversely, its solubility is expected to be limited in highly nonpolar solvents.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of 3-(2,5-Dibromothiophen-3-yl)propanoic acid in various classes of organic solvents. The following table summarizes these predictions.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of the alcohol solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High to Moderate | The strong dipole moments of these solvents can effectively solvate the polar carboxylic acid group. DMSO and DMF are particularly effective due to their high polarity. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have moderate polarity and can interact with the dibromothiophene ring, but they are poor hydrogen bond acceptors for the carboxylic acid. |

| Aromatic | Toluene, Benzene | Low | While there may be some favorable π-π stacking interactions with the thiophene ring, these nonpolar solvents will poorly solvate the highly polar carboxylic acid group. |

| Aliphatic | Hexane, Heptane | Very Low | These are nonpolar solvents that will have very weak interactions with the polar carboxylic acid, leading to poor solubility. |

Experimental Determination of Solubility: A Validated Protocol

While predictions are a valuable starting point, empirical determination is essential for accurate solubility data. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Materials and Equipment

-

3-(2,5-Dibromothiophen-3-yl)propanoic acid (solid, high purity)

-

A selection of organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

An orbital shaker with temperature control

-

A centrifuge

-

Volumetric flasks and pipettes

-

A high-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

An analytical balance

Step-by-Step Experimental Workflow

-

Preparation of a Stock Standard Solution: Accurately weigh a known mass of 3-(2,5-Dibromothiophen-3-yl)propanoic acid and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to create a stock solution of known concentration. This will be used to generate a calibration curve.

-

Generation of a Calibration Curve: Prepare a series of dilutions from the stock solution to create standards of known concentrations. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) and plot the response (e.g., peak area) against concentration to generate a linear calibration curve.

-

Sample Preparation for Solubility Measurement: To a series of vials, add an excess amount of solid 3-(2,5-Dibromothiophen-3-yl)propanoic acid to a known volume of each test solvent. An excess of solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them on the orbital shaker at a constant, controlled temperature (e.g., 25 °C). Allow the samples to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For solvents where the solid remains suspended, centrifuge the vials to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant from each vial. Dilute the aliquot with a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample using the same analytical method used for the calibration curve.

-

Calculation of Solubility: Using the calibration curve, determine the concentration of 3-(2,5-Dibromothiophen-3-yl)propanoic acid in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualizing the Workflow

Caption: Workflow for the experimental determination of solubility using the isothermal shake-flask method.

Trustworthiness and Self-Validation in the Protocol

The described protocol incorporates several self-validating checks to ensure the trustworthiness of the results:

-

Use of Excess Solid: This ensures that the solution is truly saturated, which is the definition of solubility.

-

Equilibration Time: A sufficiently long equilibration time is critical. To validate this, one can take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change over time, indicating that equilibrium has been reached.

-

Calibration Curve: The linearity and correlation coefficient (R²) of the calibration curve validate the accuracy of the analytical method within the tested concentration range.

-

Temperature Control: Maintaining a constant temperature is crucial as solubility is temperature-dependent.

Conclusion

The solubility of 3-(2,5-Dibromothiophen-3-yl)propanoic acid is governed by the balance between its nonpolar dibromothiophene core and its polar carboxylic acid functional group. While theoretical predictions suggest high solubility in polar solvents, particularly those capable of hydrogen bonding, and low solubility in nonpolar solvents, empirical determination is paramount for obtaining accurate data for research and development. The provided isothermal shake-flask protocol offers a robust and validated method for achieving this. A thorough understanding and accurate measurement of the solubility of this compound will undoubtedly facilitate its successful application in its intended field.

References

Melting point and physical characteristics of dibrominated thiophene acids

This guide provides an in-depth technical analysis of dibrominated thiophene acids, focusing on their physical characteristics, melting point determination, and purification protocols.

Technical Reference for Research & Development

Executive Summary

Dibrominated thiophene carboxylic acids (e.g., 2,5-dibromo-3-thiophenecarboxylic acid) are critical heterocyclic intermediates used in the synthesis of conducting polymers (polythiophenes), organic photovoltaics, and pharmaceutical scaffolds. Their physical properties—specifically melting point (MP) and solubility—serve as the primary indicators of regioisomeric purity. This guide details the thermodynamic properties of key isomers and provides self-validating protocols for their purification and characterization.

Chemical Identity & Structural Isomerism

The introduction of two bromine atoms onto the thiophene ring creates distinct regioisomers with significantly different lattice energies and melting points. The positioning of the bromine atoms relative to the carboxylic acid group dictates the molecular packing efficiency.

Key Isomers of Interest

| Compound Name | CAS Number | Structure Description |

| 2,5-Dibromo-3-thiophenecarboxylic acid | 7311-70-8 | Bromines at |

| 3,5-Dibromo-2-thiophenecarboxylic acid | 7311-68-4 | Bromines at |

| 4,5-Dibromo-2-thiophenecarboxylic acid | 6324-10-3 | Bromines at |

| 3,4-Dibromo-2-thiophenecarboxylic acid | 7311-66-2 | Bromines at |

Physical Characteristics & Melting Point Data

Accurate melting point determination is the rapid-test standard for verifying the removal of mono-brominated impurities.

Experimental Melting Point Table

| Isomer | Melting Point (°C) | pKa (Predicted) | Notes |

| 2,5-Dibromo-3-thiophenecarboxylic acid | 177 – 181 °C | 3.36 | High symmetry contributes to stable lattice. |

| 3,5-Dibromo-2-thiophenecarboxylic acid | 215 – 220 °C | ~3.0 | Higher MP due to strong intermolecular H-bonding. |

| 3-Bromothiophene-2-carboxylic acid | 197 – 201 °C | 3.25 | Reference Standard for impurity checking. |

| 2-Bromo-3-thiophenecarboxylic acid | 178 – 182 °C | 3.49 | Reference Standard for impurity checking. |

Technical Insight: The melting point of 3,5-dibromo-2-thiophenecarboxylic acid is significantly higher than its isomers. This is attributed to the "head-to-head" carboxylic acid dimer formation in the crystal lattice, which is less sterically hindered by the bromine at the 3-position compared to the 3,4-dibromo isomer.

Solubility Profile

-

High Solubility: Methanol, Ethanol, DMSO, DMF.

-

Moderate Solubility: Ethyl Acetate, Acetone (hot).

-

Low Solubility: Water (cold), Hexanes, Chloroform.

-

pKa Trends: The electron-withdrawing nature of bromine (inductive effect,

) generally increases the acidity (lowers pKa) compared to unsubstituted thiophene carboxylic acids (pKa ~3.5).

Experimental Protocols

Workflow 1: Purification via Recrystallization

Achieving the literature melting point requires the removal of mono-brominated byproducts. The following biphasic solvent system is recommended.

Reagents:

-

Crude Dibromothiophene acid

-

Solvent A: Ethanol (95% or absolute)

-

Solvent B: Deionized Water (pre-chilled to 4°C)

Step-by-Step Protocol:

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (near boiling, ~78°C) required to fully dissolve the solid.

-

Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a pre-warmed glass frit.

-

Nucleation: Remove from heat. Add Water dropwise to the hot solution until a persistent turbidity (cloudiness) just appears.

-

Re-solubilization: Add a few drops of hot Ethanol to restore clarity.

-

Crystallization: Allow the solution to cool slowly to room temperature on a cork ring (insulation). Once ambient, transfer to a 4°C fridge for 12 hours.

-

Collection: Filter crystals via vacuum filtration. Wash with cold 20% Ethanol/Water mixture.

-

Drying: Dry under high vacuum (<1 mbar) at 40°C for 4 hours to remove solvates.

Workflow 2: Melting Point Determination (Capillary Method)

Objective: Determine purity range. A range >2°C indicates impurities.

-

Preparation: Pack 2-3 mm of dried sample into a glass capillary tube. Ensure the powder is compact by tapping the tube on a hard surface.

-

Ramp Rate:

-

Fast Ramp: 10°C/min up to 20°C below expected MP.

-

Critical Ramp:1°C/min through the phase transition.

-

-

Observation: Record

(first liquid droplet) and-

Pass Criteria:

.

-

Visualization: Purification Logic

Caption: Logical workflow for the recrystallization of dibrominated thiophene acids to achieve analytical purity.

Spectroscopic Validation (NMR)

While melting point confirms crystallinity, NMR confirms structure.

-

Proton NMR (

H-NMR): Dibrominated thiophene acids will typically show a singlet in the aromatic region (unless the bromines are 3,4-substituted, leaving no protons on the ring, or if the isomer has one proton remaining).-

Example (2,5-dibromo-3-thiophenecarboxylic acid): A singlet around

7.3–7.5 ppm (depending on solvent, typically DMSO-d6) corresponding to the proton at C4.

-

-

Carbon NMR (

C-NMR): Look for the carbonyl peak (~160-165 ppm) and distinct thiophene ring carbons.

References

-

ChemicalBook. (2025). 2,5-Dibromothiophene-3-carboxylic acid Properties and Safety. Retrieved from

-

Sigma-Aldrich. (2025). 3,5-Dibromothiophene-2-carboxylic acid Product Specification. Retrieved from

-

PubChem. (2025).[4][5][6] 3,4-Dibromothiophene-2-carboxylic acid Compound Summary. Retrieved from

-

LookChem. (2025). Physical Properties of 2,5-Dibromothiophene-3-carboxylic acid. Retrieved from

-

Sigma-Aldrich. (2025). 4,5-Dibromothiophene-2-carboxylic acid Product Detail. Retrieved from

Sources

- 1. CAS 6324-10-3: 4,5-Dibromo-2-thiophenecarboxylic acid [cymitquimica.com]

- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 4. 3,4-Dibromothiophene-2-carboxylic acid | C5H2Br2O2S | CID 625409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,5-Dibromothenoic acid | C5H2Br2O2S | CID 80611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,5-Dichlorothiophene-2-carboxylic acid | C5H2Cl2O2S | CID 305687 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(2,5-Dibromothiophen-3-yl)propanoic acid molecular weight and formula

An In-depth Technical Guide to 3-(2,5-Dibromothiophen-3-yl)propanoic Acid: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 3-(2,5-Dibromothiophen-3-yl)propanoic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Thiophene-based molecules are recognized as "privileged scaffolds" in drug discovery, often serving as bioisosteres for phenyl rings to enhance therapeutic profiles.[1][2] This guide details the molecular characteristics, a robust synthetic pathway with mechanistic insights, potential applications, and essential safety protocols for this versatile building block. The strategic placement of two bromine atoms and a propanoic acid moiety offers a trifunctional platform for developing novel chemical entities.

Introduction: The Strategic Value of Functionalized Thiophenes

Heterocyclic compounds are cornerstones of modern pharmacology, with the thiophene ring being a particularly prominent scaffold.[3][4] Its structural similarity to a benzene ring allows it to act as a bioisosteric replacement, which can modify a molecule's physicochemical properties, such as solubility and metabolism, and improve drug-receptor interactions.[1] Thiophene derivatives are integral to a wide array of FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory tiaprofenic acid.[1]

3-(2,5-Dibromothiophen-3-yl)propanoic acid emerges as a highly valuable intermediate for several key reasons:

-

Dibromo Functionality: The two bromine atoms at the 2- and 5-positions are excellent leaving groups for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the facile introduction of diverse molecular fragments.[5]

-

Carboxylic Acid Handle: The propanoic acid side chain provides a reactive site for forming amides, esters, and other derivatives, which is a common strategy for modulating the pharmacokinetic properties of a drug candidate.[6]

-

3D-Scaffold Potential: The substitution pattern on the thiophene ring provides a defined three-dimensional vector for molecular elaboration, crucial for optimizing interactions with biological targets.

This guide serves as a technical resource for professionals aiming to leverage this compound in their research and development pipelines.

Physicochemical and Spectroscopic Profile

The core identity of 3-(2,5-Dibromothiophen-3-yl)propanoic acid is defined by its molecular structure and resulting physical and spectroscopic properties. While extensive experimental data for this specific compound is not widely published, its characteristics can be reliably predicted based on its constituent functional groups and established chemical principles.

Core Properties

A summary of the fundamental physicochemical properties is presented below.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₆Br₂O₂S | Calculated |

| Molecular Weight | 314.00 g/mol | Calculated |

| IUPAC Name | 3-(2,5-Dibromothiophen-3-yl)propanoic acid | IUPAC Nomenclature |

| Monoisotopic Mass | 311.84486 Da | Calculated |

| Predicted XlogP | ~2.9 - 3.5 | Computational Prediction |

| Appearance | Expected to be an off-white to yellow solid | Inference from similar compounds[7][8] |

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic signatures for structural verification.

| Technique | Expected Data |

| ¹H NMR | ~11-12 ppm (s, 1H, -COOH), ~7.1 ppm (s, 1H, thiophene C4-H), ~2.9 ppm (t, 2H, -CH₂-Ar), ~2.6 ppm (t, 2H, -CH₂-COOH) |

| ¹³C NMR | ~178 ppm (-C=O), ~140 ppm (Thiophene C3), ~130 ppm (Thiophene C4), ~115 ppm (Thiophene C2), ~112 ppm (Thiophene C5), ~34 ppm (-CH₂-COOH), ~28 ppm (-CH₂-Ar) |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak with a characteristic isotopic pattern for two bromine atoms at m/z 312 (¹⁹Br₂), 314 (⁷⁹Br⁸¹Br), and 316 (⁸¹Br₂) in a ~1:2:1 ratio. |

Synthesis and Mechanistic Rationale

A robust and logical synthesis of 3-(2,5-Dibromothiophen-3-yl)propanoic acid can be designed starting from commercially available 2,5-dibromothiophene. The following multi-step protocol is proposed, with detailed explanations for each procedural choice.

Caption: Proposed synthetic workflow for 3-(2,5-Dibromothiophen-3-yl)propanoic acid.

Experimental Protocol: A Proposed Synthesis

Step 1: Friedel-Crafts Acylation of 2,5-Dibromothiophene

-

Objective: To introduce an acyl group onto the thiophene ring, which will serve as the precursor to the propanoic acid side chain.

-

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in a dry, non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂).

-

Cool the suspension to 0 °C in an ice bath.

-

Add 3-chloropropionyl chloride (1.05 eq.) dropwise to the stirred suspension.

-

After stirring for 15 minutes, add a solution of 2,5-dibromothiophene (1.0 eq.)[9] in the same solvent dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC.

-

Quench the reaction by carefully pouring it onto crushed ice, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone intermediate, 1-(2,5-dibromothiophen-3-yl)-3-chloropropan-1-one.

-

-

Mechanistic Rationale: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. AlCl₃ acts as a Lewis acid, coordinating with the acyl chloride to form a highly electrophilic acylium ion. The electron-rich thiophene ring then attacks this electrophile. Acylation occurs preferentially at the 3-position as the bromine atoms at the 2- and 5-positions are deactivating but direct incoming electrophiles to the meta (3- or 4-) positions.

Step 2: Reduction of the Ketone

-

Objective: To reduce the carbonyl group of the ketone to a methylene (-CH₂-) group.

-

Procedure (Wolff-Kishner Reduction):

-

Dissolve the ketone intermediate from Step 1 in a high-boiling point solvent like diethylene glycol.

-

Add hydrazine hydrate (N₂H₄·H₂O, 3-4 eq.) and potassium hydroxide (KOH, 3-4 eq.).

-

Heat the mixture to reflux (typically 180-200 °C) for 4-6 hours, allowing water to distill off.

-

Cool the reaction, dilute with water, and extract with a non-polar solvent like hexane or ether.

-

Wash the organic phase, dry, and concentrate to yield 3-(2,5-dibromothiophen-3-yl)propane.

-

-

Mechanistic Rationale: The Wolff-Kishner reduction is ideal for base-stable compounds. Hydrazine first forms a hydrazone with the ketone. The strong base (KOH) then facilitates a series of proton transfers and the elimination of nitrogen gas (N₂), a thermodynamically favorable process, leaving behind the fully reduced methylene group.

Step 3: Conversion of the Terminal Chloride to a Carboxylic Acid

-

Objective: To convert the terminal chloro group into the final carboxylic acid.

-

Procedure:

-

The product from the acylation step, 1-(2,5-dibromothiophen-3-yl)-3-chloropropan-1-one, can be converted to a nitrile via reaction with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO.

-

The resulting nitrile can then be hydrolyzed under acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to yield the final product, 3-(2,5-Dibromothiophen-3-yl)propanoic acid.

-

-

Mechanistic Rationale: This two-step conversion via a nitrile intermediate is a standard method for chain extension and carboxylic acid synthesis. The cyanide ion acts as a nucleophile, displacing the chloride. The nitrile is then hydrolyzed; the carbon-nitrogen triple bond is sequentially attacked by water or hydroxide, ultimately liberating the carboxylic acid and ammonia (or an ammonium salt).

Applications in Research and Drug Development

The true value of 3-(2,5-Dibromothiophen-3-yl)propanoic acid lies in its utility as a versatile chemical scaffold. Its distinct functional groups can be addressed selectively to build molecular complexity.

Caption: Logical relationship of functional groups to downstream synthetic modifications.

-

Cross-Coupling Reactions: The dibromo-substituents are prime sites for creating new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic exploration of chemical space around the thiophene core, a key strategy in structure-activity relationship (SAR) studies. For instance, coupling with various boronic acids (Suzuki reaction) can introduce a library of aryl or heteroaryl groups.[5]

-

Amide Library Synthesis: The carboxylic acid can be readily activated (e.g., with HATU or EDC) and reacted with a panel of amines to generate an amide library. This is a powerful method for improving cell permeability, modulating target binding, and altering metabolic stability.[6]

-

Development of Bioactive Molecules: Arylpropionic acid derivatives are a well-established class of anti-inflammatory agents.[6] This scaffold provides a novel thiophene-based core for designing new anti-inflammatory, antimicrobial, or anticancer agents.[3][10]

Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for 3-(2,5-Dibromothiophen-3-yl)propanoic acid is not available, prudent safety measures should be adopted based on data for structurally related brominated thiophenes.[5][11] These compounds are often classified as irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[11][12]

-

Engineering Controls: All handling should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[13][14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.[12][14]

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[12]

-

-

Handling and Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[13] Keep the container tightly sealed.

-

First-Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][14]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

-

Conclusion

3-(2,5-Dibromothiophen-3-yl)propanoic acid is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and materials science. Its trifunctional nature—offering two distinct points for cross-coupling and a versatile carboxylic acid handle—provides a robust platform for the synthesis of complex molecular architectures and diverse compound libraries. By understanding its physicochemical properties, employing rational synthetic strategies, and adhering to strict safety protocols, scientists can effectively unlock the potential of this valuable building block for developing next-generation therapeutics and functional materials.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Health and Safety of 2-Bromo-5-(2-nitro-vinyl)-thiophene.

- Wikipedia. (n.d.). 2-Bromothiophene.

- Ossila. (2023, January 17). 2-Bromodibenzothiophene Safety Data Sheet.

-

Shaikh, R. A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 16). The Role of Thiophene Derivatives in Modern Drug Discovery.

- PubChem. (n.d.). 2-Bromothiophene.

- Fisher Scientific. (2012, March 23). 2-Bromothiophene Safety Data Sheet.

-

Frontiers in Cellular and Infection Microbiology. (2024, August 19). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Available at: [Link]

- PubChem. (n.d.). 3-(Thiophen-3-yl)propanoic acid.

-

International Journal of Research and Development in Pharmacy and Life Sciences. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

-

EPRA Journals. (2023, June 19). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. Available at: [Link]

- PubChemLite. (n.d.). 3-(2-bromothiophen-3-yl)propanoic acid (C7H7BrO2S).

- Organic Syntheses. (n.d.). PREPARATION OF A β 2 -AMINO ACID WITH THE AUXILIARY DIOZ.

-

National Institutes of Health. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available at: [Link]

-

MDPI. (2025, October 6). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Available at: [Link]

- ECHEMI. (n.d.). 2,5-Dibromothiophene(3141-27-3) Formula.

-

Thieme. (2018, March 14). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Available at: [Link]

- LookChem. (n.d.). Cas 7311-70-8, 2,5-dibromothiophene-3-carboxylic acid,Canonical.

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available at: [Link]

- NIST. (n.d.). α,β-Dibromohydrocinnamic acid.

- PubChemLite. (n.d.). 3-(5-bromothiophen-3-yl)propanoic acid (C7H7BrO2S).

- ChemicalBook. (n.d.). 2,5-Dibromothiophene(3141-27-3) 1H NMR spectrum.

- Ossila. (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate.

- PubChem. (n.d.). 2,3-Dibromo-3-phenylpropionic acid.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. journalwjarr.com [journalwjarr.com]

- 4. eprajournals.com [eprajournals.com]

- 5. grokipedia.com [grokipedia.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. lookchem.com [lookchem.com]

- 8. ossila.com [ossila.com]

- 9. echemi.com [echemi.com]

- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 11. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. downloads.ossila.com [downloads.ossila.com]

Stability of 2,5-Dibromothiophene Derivatives Under Ambient Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 2,5-Dibromothiophene derivatives are pivotal building blocks in the synthesis of a wide array of functional organic materials, including conductive polymers, organic semiconductors, and pharmaceutical intermediates.[1][2] Their utility in these applications is intrinsically linked to their chemical stability. This guide provides a comprehensive technical overview of the stability of 2,5-dibromothiophene derivatives under ambient conditions. It delves into the primary factors influencing their degradation, elucidates the underlying chemical pathways, and offers field-proven insights for their proper storage, handling, and stability assessment. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of these critical compounds in their research and development endeavors.

Introduction: The Versatile Role and Inherent Stability Concerns of 2,5-Dibromothiophene Derivatives

2,5-Dibromothiophene and its derivatives are five-membered heterocyclic aromatic compounds characterized by a thiophene ring substituted with bromine atoms at the 2 and 5 positions.[3][4] This structural motif imparts a unique combination of aromatic stability and reactivity, making them highly valuable precursors in cross-coupling reactions such as Suzuki, Stille, and Kumada couplings for the construction of complex conjugated systems.[5][6][7] These conjugated materials are at the heart of innovations in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[8]

However, the very features that make these compounds synthetically versatile also render them susceptible to degradation under ambient conditions. Exposure to light, air (oxygen), moisture, and elevated temperatures can initiate a cascade of chemical reactions, leading to the loss of purity and the formation of undesirable byproducts. Understanding and mitigating these degradation processes are paramount to ensuring the reproducibility of synthetic procedures and the performance of the resulting materials and devices.

This guide will systematically address the multifaceted nature of the stability of 2,5-dibromothiophene derivatives, providing a foundational understanding for their effective utilization.

Factors Influencing the Stability of 2,5-Dibromothiophene Derivatives

The stability of a 2,5-dibromothiophene derivative is not an intrinsic constant but is influenced by a confluence of environmental and structural factors. A thorough understanding of these factors is the first line of defense against unwanted degradation.

Environmental Factors

-

Light (Photostability): Exposure to light, particularly in the ultraviolet (UV) region, is a primary driver of degradation for many thiophene-based compounds.[9][10] Photons can provide the activation energy for photo-oxidative processes and other photochemical reactions. The extent of photodegradation is dependent on the wavelength and intensity of the light source.

-

Air (Oxidative Stability): The presence of atmospheric oxygen is a significant threat to the stability of thiophene derivatives. The sulfur atom in the thiophene ring is susceptible to oxidation, leading to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[11][12] These oxidative processes can disrupt the aromaticity of the thiophene ring and alter the electronic properties of the molecule.

-

Moisture (Hydrolytic Stability): While the thiophene ring itself is relatively resistant to hydrolysis, certain functional groups that may be present on substituted 2,5-dibromothiophene derivatives, such as esters or amides, can be susceptible to hydrolysis in the presence of moisture.[13][14] The rate of hydrolysis is often dependent on the pH of the environment.

-

Temperature (Thermal Stability): Elevated temperatures accelerate the rates of most chemical reactions, including degradation processes.[15][16] For 2,5-dibromothiophene derivatives, thermal stress can promote polymerization, oxidation, and other decomposition pathways.[17]

Structural Factors: The Role of Substituents

The nature of the substituents on the thiophene ring plays a crucial role in modulating the stability of the molecule.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl and alkoxy groups are electron-donating.[9][18][19][20] By increasing the electron density of the thiophene ring, EDGs can make the ring more susceptible to electrophilic attack and oxidation. However, they can also influence the photophysical properties and potentially alter photodegradation pathways.[21]

-

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like cyano (-CN) or formyl (-CHO) groups decrease the electron density of the thiophene ring. This can render the ring less susceptible to oxidation but may increase its susceptibility to nucleophilic attack.[11] The impact of EWGs on photostability can be complex, as they can alter the energy levels of the molecule and influence intersystem crossing rates.[22][23]

Primary Degradation Pathways

Several chemical pathways can contribute to the degradation of 2,5-dibromothiophene derivatives under ambient conditions.

Oxidation of the Thiophene Ring

The sulfur atom of the thiophene ring is susceptible to oxidation, particularly in the presence of oxygen and/or light. This can lead to the formation of thiophene-S-oxide (a sulfoxide) and subsequently thiophene-S,S-dioxide (a sulfone). These oxidized species are often less stable and can undergo further reactions, such as dimerization.[11][12]

Photodegradation

Upon absorption of light, thiophene derivatives can be excited to higher energy states. In the presence of oxygen, this can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, which can then attack the thiophene ring, leading to its degradation.[9] Radical-mediated reactions can also be initiated by photolysis, leading to a complex mixture of degradation products.

Polymerization

2,5-Dibromothiophene and its derivatives can undergo polymerization, particularly at elevated temperatures or in the presence of certain catalysts.[17] While this is a desired reaction in the synthesis of polythiophenes, uncontrolled polymerization during storage can lead to a decrease in the purity of the monomer.

Best Practices for Storage and Handling

To minimize degradation and ensure the long-term stability of 2,5-dibromothiophene derivatives, the following storage and handling procedures are recommended:

-

Storage Conditions:

-

Temperature: Store at low temperatures, typically 2-8 °C, to slow down the rate of potential degradation reactions.[24] For long-term storage, freezing may be appropriate for some derivatives, but consult the manufacturer's recommendations.

-

Light: Protect from light by storing in amber-colored vials or in a dark location.[25]

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and moisture.[13]

-

Container: Use tightly sealed containers made of an inert material (e.g., glass) to prevent contamination and exposure to the atmosphere.

-

-

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Use personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Minimize the time the container is open to the atmosphere.

-

For transfers, use inert gas techniques where possible.

-

Methodologies for Stability Assessment

A robust stability assessment program is crucial for determining the shelf life and ensuring the quality of 2,5-dibromothiophene derivatives. This typically involves a combination of real-time and accelerated stability studies.[18][26]

Study Design

A comprehensive stability study protocol should be established, outlining the storage conditions, testing intervals, and analytical methods to be used.[27][28][29]

| Study Type | Storage Conditions | Purpose |

| Real-Time Stability | Recommended storage conditions (e.g., 2-8 °C, protected from light) | To determine the actual shelf life of the product. |

| Accelerated Stability | Elevated temperature and/or humidity (e.g., 40 °C / 75% RH) | To predict the long-term stability and shelf life in a shorter timeframe using the Arrhenius equation.[15][18][19][20] |

| Forced Degradation | Extreme conditions (e.g., high heat, strong acid/base, oxidizing agents, intense light) | To identify potential degradation products and establish degradation pathways.[3][10][30][31][32] |

Table 1: Overview of Stability Study Types.

Analytical Techniques for Monitoring Stability

A suite of analytical techniques is employed to monitor the purity of the 2,5-dibromothiophene derivative and to detect and quantify any degradation products.

HPLC is a cornerstone technique for stability assessment due to its ability to separate and quantify the parent compound and its impurities.[1][2][14][33]

Protocol: General Stability-Indicating HPLC Method

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[1][4]

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb is typical. A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak identification.

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.[2]

-

Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound over time.

-

Quantification: The percentage of the parent compound remaining and the percentage of each degradation product can be calculated based on their peak areas relative to the initial time point.

NMR spectroscopy is a powerful tool for structural elucidation of degradation products and for monitoring changes in the chemical structure of the parent compound over time.[23][29][32][34][35]

Protocol: ¹H NMR for Degradation Monitoring

-

Sample Preparation: Prepare a solution of the 2,5-dibromothiophene derivative in a deuterated solvent (e.g., CDCl₃) at a known concentration.

-

Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the sample at the initial time point.

-

Time-Point Spectra: At each time point in the stability study, acquire a new ¹H NMR spectrum under identical conditions.

-

Spectral Analysis: Compare the spectra over time. Look for:

-

Quantification: The relative amounts of the parent compound and degradation products can be estimated by comparing the integration of their respective signals.

TGA is used to assess the thermal stability of a compound by measuring its weight loss as a function of temperature.[2][25][37][38][39][40][41]

Protocol: TGA for Thermal Stability Profiling

-

Sample Preparation: Place a small, accurately weighed amount of the sample into a TGA pan.

-

Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[37]

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition provides an indication of the thermal stability of the compound. Different decomposition steps may be observed, corresponding to the loss of different parts of the molecule.

Conclusion: A Proactive Approach to Ensuring Compound Integrity

The stability of 2,5-dibromothiophene derivatives is a critical parameter that can significantly impact the success of research and development activities in which they are employed. A proactive approach to stability, grounded in a thorough understanding of the factors that influence degradation and the implementation of robust storage, handling, and analytical protocols, is essential. By adhering to the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can safeguard the integrity of these valuable compounds, leading to more reliable and reproducible scientific outcomes. While this guide provides a comprehensive framework, it is important to note that the specific stability profile of each derivative will be unique and may require tailored investigation.

References

-

Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.). SAS Institute Inc. Retrieved from [Link]

-

Arrhenius equation | Chemistry | Research Starters. (n.d.). EBSCO. Retrieved from [Link]

-

Arrhenius Equation Definition - Principles of Food Science Key Term. (2025, September 15). Fiveable. Retrieved from [Link]

-

How to Use the Arrhenius Equation in Stability Studies. (2022, December 8). FTLOScience. Retrieved from [Link]

-

Turn-on mode fluorescent diarylethenes: effect of electron-donating and electron-withdrawing substituents on photoswitching performance. (n.d.). Photochemical & Photobiological Sciences. Retrieved from [Link]

-

Electronic Supplementary Material (ESI) for Polymer Chemistry. (2022). The Royal Society of Chemistry. Retrieved from [Link]

-

Limitations of Accelerated Stability Model Based on the Arrhenius Equation for Shelf Life Estimation of In Vitro Diagnostic Products. (2021, June 1). myadlm.org. Retrieved from [Link]

-

PROTOCOL FOR THE CONDUCT OF STABILITY STUDIES. (n.d.). Scribd. Retrieved from [Link]

-

Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20). AZoM.com. Retrieved from [Link]

-

Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2024, June 3). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Dimerization reactions with oxidized brominated thiophenes. (n.d.). RSC Publishing. Retrieved from [Link]

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2015, March 23). Molecules. Retrieved from [Link]

-

Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved from [Link]

-

Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2019, October 22). MDPI. Retrieved from [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery Today. Retrieved from [Link]

-

DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Retrieved from [Link]

-

Validation of an analytical method by high-performance liquid chromatography and microbiological assay, biological safety and in. (n.d.). SciELO. Retrieved from [Link]

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. Retrieved from [Link]

-

Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. Retrieved from [Link]

-

TA Instruments SDT Q600 TGA / DSC. (n.d.). Purdue University. Retrieved from [Link]

-

Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. (n.d.). Chemical Communications. Retrieved from [Link]

-

The Critical Role of Electron-Donating Thiophene. (2019, March 13). Amanote Research. Retrieved from [Link]

-

STABILITY STUDY PROTOCOL TEMPLATE. (2018, October 29). Pharmaceutical Industry. Retrieved from [Link]

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2015, March 23). MDPI. Retrieved from [Link]

-

Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers. (2022, January 5). ResearchGate. Retrieved from [Link]

-

Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. (n.d.). Kyushu University Library. Retrieved from [Link]

-

The impact of electron-donating and withdrawing groups on diketopyrrolopyrrole-based dye sensitizers. (2025, October 24). Indian Academy of Sciences. Retrieved from [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2016, July 27). MDPI. Retrieved from [Link]

-

QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. (2022, January 1). QualityHub. Retrieved from [Link]

-

2,5-Dibromothiophene. (n.d.). PubChem. Retrieved from [Link]

-

Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2021, April 11). MDPI. Retrieved from [Link]

-

Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures. (2017, July 14). Frontiers. Retrieved from [Link]

-

Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals. Retrieved from [Link]

-

Strategic approach for HPLC Method Development and Validation: Review. (n.d.). Asian Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2015, March 23). MDPI. Retrieved from [Link]

-

2,5-Dibromo-3-(6-bromohexyl)thiophene. (n.d.). PubChem. Retrieved from [Link]

-

Bacterial transformations of naphthothiophenes. (n.d.). PubMed. Retrieved from [Link]

-

Assignment of 1H NMR spectrum and investigation of oxidative degradation of poly(ethylenimine) using 1H and 13C 1-D and 2-D NMR. (2025, October 23). ResearchGate. Retrieved from [Link]

-

1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... (n.d.). ResearchGate. Retrieved from [Link]

-

A Fresh Perspective on Accelerated Degradation Studies for Proton Exchange Membranes. (n.d.). ChemRxiv. Retrieved from [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 2,5-Dibromo-3-methylthiophene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Turn-on mode fluorescent diarylethenes: effect of electron-donating and electron-withdrawing substituents on photoswitching performance - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. Arrhenius equation | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 16. myadlm.org [myadlm.org]

- 17. researchgate.net [researchgate.net]

- 18. biopharminternational.com [biopharminternational.com]

- 19. fiveable.me [fiveable.me]

- 20. ftloscience.com [ftloscience.com]

- 21. (PDF) The Critical Role of Electron-Donating Thiophene [research.amanote.com]

- 22. Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. ias.ac.in [ias.ac.in]

- 24. alkalisci.com [alkalisci.com]

- 25. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 26. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 27. scribd.com [scribd.com]

- 28. pharmastate.academy [pharmastate.academy]

- 29. qualityhub.com [qualityhub.com]

- 30. scispace.com [scispace.com]

- 31. mdpi.com [mdpi.com]

- 32. pharmainfo.in [pharmainfo.in]

- 33. ajpsonline.com [ajpsonline.com]

- 34. Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. orbi.uliege.be [orbi.uliege.be]

- 38. azom.com [azom.com]

- 39. perkinelmer.com.ar [perkinelmer.com.ar]

- 40. TA Instruments SDT Q600 TGA / DSC - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 41. Kinetic study of the reaction of thiophene-tocopherols with peroxyl radicals enlightenings the role of O˙⋯S noncovalent interactions in H-atom transfer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Suppliers and price trends for 3-(2,5-Dibromothiophen-3-yl)propanoic acid

An In-Depth Technical Guide to 3-(2,5-Dibromothiophen-3-yl)propanoic Acid for Advanced Research & Development

This guide provides an in-depth analysis of 3-(2,5-Dibromothiophen-3-yl)propanoic acid, a specialized chemical intermediate critical for professionals in pharmaceutical research and drug development. We will explore the sourcing of this compound, analyze its market and price dynamics, and provide a detailed, field-tested synthesis protocol, grounding our discussion in the principles of synthetic chemistry and market economics.

Strategic Importance in Medicinal Chemistry

3-(2,5-Dibromothiophen-3-yl)propanoic acid belongs to the arylpropionic acid class of molecules. This structural motif is the backbone of many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including ibuprofen and naproxen.[1][2] The primary mechanism of these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[2][3]

The thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, often introduced to modulate a compound's pharmacokinetic and pharmacodynamic properties. Thiophene-based compounds, in particular, have shown promise as selective COX-2 inhibitors, which is a desirable trait for reducing the gastrointestinal side effects associated with older, non-selective NSAIDs.[3] The dibromo-substituents on the thiophene ring of this specific molecule serve as versatile chemical handles, allowing for subsequent cross-coupling reactions (e.g., Suzuki, Stille couplings) to build more complex molecular architectures. This makes the compound a valuable starting material for creating libraries of novel drug candidates.

Sourcing & Procurement Landscape

Direct, off-the-shelf availability of 3-(2,5-Dibromothiophen-3-yl)propanoic acid (CAS No. 140503-72-4) is typically limited to specialized chemical catalogs and custom synthesis providers. Researchers should anticipate lead times for procurement. However, the key starting material, 2,5-Dibromothiophene (CAS No. 3141-27-3) , is readily available from numerous bulk and research chemical suppliers.

Table 1: Representative Suppliers of Key Precursor (2,5-Dibromothiophene)

| Supplier | Purity/Grade | Noteworthy Offerings |

| Sigma-Aldrich (Merck) | ≥95% | Offers various quantities suitable for research to pilot scale. |

| Simson Pharma Limited | High Quality | Provides product with a Certificate of Analysis.[4] |

| Shanghai Worldyang Chemical | Industrial Grade | Manufacturer with export capabilities to North America, Europe, and Asia.[5] |

Procurement Strategy: For large-scale or GMP-compliant needs, engaging with a contract research organization (CRO) or a custom synthesis manufacturer is the most logical approach. For initial research and development, acquiring the precursor 2,5-dibromothiophene and performing the synthesis in-house provides greater flexibility and control over purity.

Market Dynamics and Price Trend Analysis

The price of specialized intermediates like 3-(2,5-Dibromothiophen-3-yl)propanoic acid is not publicly indexed but is governed by the broader market trends for thiophene derivatives. The global thiophene market is projected to experience steady growth, driven primarily by its indispensable role in the pharmaceutical and agrochemical sectors.[6]

Table 2: Key Factors Influencing Price

| Factor | Description | Impact on Price |

| Pharmaceutical R&D | Increased investment in novel therapeutics, particularly for inflammatory and metabolic diseases, drives demand for unique building blocks.[7][8] | Upward Pressure: High demand from a high-value industry. |